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molecular formula C12H10Br2 B051720 1,8-Bis(bromomethyl)naphthalene CAS No. 2025-95-8

1,8-Bis(bromomethyl)naphthalene

Cat. No. B051720
M. Wt: 314.01 g/mol
InChI Key: GCZOMCDXYFMAGP-UHFFFAOYSA-N
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Patent
US08633212B2

Procedure details

A mixture of naphthalene-1,8-diyldimethanol (1.15 g, 6 mmol) and CH2Cl2 (10 mL) was stirred mechanically and PBr3 (1.2 mL) added dropwise over 20 mins. During the first half of the addition the solution refluxed spontaneously. After stirring overnight at room temperature, water was added dropwise with stirring over 20 min, which again caused refluxing and evolution of much HBr. After stirring for an additional 2 h, water was added and the layers separated and the organic layer washed with water. The organic layer was evaporated in vacuum to give the crude product, which was used directly without purification (1.6 g, 84%). 1H-NMR (CDCl3): 5.30 (s, 4H), 7.44 (m, 2H), 7.62 (m, 2H), 7.87 (m, 2H).
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:13]O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[CH2:11]O)[CH:4]=[CH:3][CH:2]=1.C(Cl)Cl.P(Br)(Br)[Br:19].[BrH:22]>O>[Br:22][CH2:13][C:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[CH2:11][Br:19])[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC(=C12)CO)CO
Name
Quantity
10 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
P(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred mechanically
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During the first half of the addition the solution
TEMPERATURE
Type
TEMPERATURE
Details
refluxed spontaneously
STIRRING
Type
STIRRING
Details
After stirring overnight at room temperature
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
with stirring over 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
which again caused refluxing
STIRRING
Type
STIRRING
Details
After stirring for an additional 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
the organic layer washed with water
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated in vacuum

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC=CC2=CC=CC(=C12)CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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